molecular formula C12H15NO4 B1609288 Cintriamide CAS No. 5588-21-6

Cintriamide

Cat. No. B1609288
CAS RN: 5588-21-6
M. Wt: 237.25 g/mol
InChI Key: LRLKZVMLJBNNPE-SNAWJCMRSA-N
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Description

Cintriamide is a tranquilizer with anxiolytic properties . It has a molecular formula of C12H15NO4 . 3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of cintriamide .


Molecular Structure Analysis

Cintriamide has a molecular formula of C12H15NO4 . Its average mass is 237.252 Da and its monoisotopic mass is 237.100113 Da .


Physical And Chemical Properties Analysis

Cintriamide has a molecular formula of C12H15NO4, an average mass of 237.252 Da, and a monoisotopic mass of 237.100113 Da . Further details about its physical and chemical properties are not available in the sources retrieved.

Scientific Research Applications

Nicotine and Tobacco Research

Nictriamide research has been closely linked with nicotine and tobacco studies. The Society for Research on Nicotine and Tobacco (SRNT) focused on understanding the effects of nicotine and tobacco use, drawing from various scientific disciplines. Their research indicated nicotine as a crucial factor in public health and as a tool in physiological and pharmacological research. This work encompasses genetic determinants of nicotine use and its effects, demonstrating individual differences in nicotine's pharmacokinetics and effects, which could explain variations in smoking behavior and dependence (Perkins et al., 1996).

Complementary/Integrative Nutritional Therapies in Cancer Treatment

Research on complementary/integrative nutritional therapies (CINTs) during cancer treatment highlighted their prevalence. A study reviewed data collected by clinical dietitians, revealing significant use of CINTs not prescribed by physicians, particularly among Caucasians and older patients. The study emphasized the need for health professionals to be aware of such therapies used during cancer treatment (Kumar et al., 2002).

Nanotechnologies and Integrated Nanomaterials

Cintriamide applications extend into nanotechnologies. The Center for Integrated Nanotechnologies (CINT), a Department of Energy Nanoscale Science Research Center, has focused on integrating nanostructured materials for novel capabilities and applications. This includes research on soft, biological, and composite nanomaterials, emphasizing the integration of nanostructures into larger scales (Doorn, 2016); (Firestone, 2016).

Neurotechnology and Neurosurgery

The Center for Innovation in Neuroscience and Technology (CINT) developed a model integrating scientific, medical, engineering, and legal/business expertise for device-related innovation in neurosurgery. This approach has been successful in creating numerous concepts leading to industry licenses, potentially impacting neurosurgical practices and research (Leuthardt, 2013).

Acoustics Research

In the field of acoustics, CINTRA (Centro de Investigacion y Transferencia en Acustica) has been involved in creating innovative dynamics for synergetic networks, integrating theory, practice, and research-technology. This approach aims at empowering scientific literacy and metacognitive skills in the learning process, crucial for 21st-century skills (Arias et al., 2016).

Cardiovascular Implantable Electronic Device Infections

Research on cardiovascular implantable electronic device (CIED) infections, despite improvements in device design and infection control, remains a significant area of study. This research aims to understand the epidemiology, risk factors, and management of CIED infections, providing recommendations for patient care and highlighting areas for future research (Baddour et al., 2010).

Drug Research and Development

In drug research and development, PET has been used to examine the behavioral, therapeutic, and toxic properties of drugs. It assesses pharmacokinetic and pharmacodynamic events in humans and animals, contributing significantly to understanding drug action and aiding practical aspects of drug development (Fowler et al., 1999)

properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H2,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLKZVMLJBNNPE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057775
Record name Cintriamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cintriamide

CAS RN

5588-21-6
Record name Cintriamide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cintriamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cintriamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cintriamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINTRIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731Q8KH51G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Al Mahmud, TK Pal, MM Islam, MM Haque… - Journal of Molecular …, 2023 - Elsevier
… with trisubstituted aromatic aldehyde 3,4,5-trimethoxybelzaldehyde, which is used as an intermediate in the synthesis of some drugs such as trimethoprim, cintriamide, roletamide, …
Number of citations: 3 www.sciencedirect.com
C Pfizer& - jamanetwork.com
List No. 25 New Names The following nonproprietary names for the drugs described have been adopted by the American Medical Association—United States Pharmacopeia …
Number of citations: 0 jamanetwork.com
P Hu, M Tan, L Cheng, H Zhao, R Feng, WJ Gu… - Nature …, 2019 - nature.com
… Furthermore, 3,4,5-trimethoxybenzaldehyde (2s), a versatile starting material in the synthesis of some pharmaceutical drugs including trimethoprim, cintriamide, roletamide, …
Number of citations: 66 www.nature.com
LJ Soltzberg, CL Wilkins - Journal of the American Chemical …, 1977 - ACS Publications
A chemical pattern recognition approach to thestudy of structure-activity relationships has been investigated. In this work, a generalized molecular transform function has been …
Number of citations: 78 pubs.acs.org
JS Driscoll, NR Melnick, FR Quinn… - Cancer treatment …, 1978 - books.google.com
Compounds with known psychotropic properties were tested for activity in murine ip L1210 leukemia and B16 melanoma in a protocol designed to obtain leads for new antitumor agents …
Number of citations: 105 books.google.com
P Thiruvengetam, DK Chand - The Journal of Organic Chemistry, 2022 - ACS Publications
… Precisely, 3,4,5-trimethoxy-substituted arylcarbonyls, versatile cores of starting materials for the synthesis of pharmaceutical drug molecules including trimethoprim, cintriamide, …
Number of citations: 6 pubs.acs.org
YA Surya, JM Rosenfeld, BL Hillcoat - Cancer Treatment Reports, 1978 - books.google.com
Phosphoramide mustard, formed from cyclophosphamide in vivo and in vitro, may be the active metabolite of this drug. We have found phosphoramide mustard to be at least 100 times …
Number of citations: 27 books.google.com
J Plowman, JV Dingell… - Cancer Treatment Reports, 1978 - books.google.com
Chlorozotocin is a new chloroethyl nitrosourea with antineoplastic activity. Its disposition in rats and dogs was investigated by measurement of total 14C in biologic. material after …
Number of citations: 3 books.google.com
JJC Eatough, JH Rytting - … : A Series of Monographs, Vol. 8, 2013 - books.google.com
Active investigation of the cation binding properties of macrocyclic compounds is now in its second decade (13, 71, 82, 87). Although there have been few attempts to employ these …
Number of citations: 0 books.google.com
E Usdin - 1969 - books.google.com
In preparing this addenda and errata, the attempt has been made both to bring the data up to date (June 1, 1968) and to correct any errors in the original text. To accomplish this …
Number of citations: 1 books.google.com

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